Dihydrofluorescein diacetate
Overview
Description
Dihydrofluorescein diacetate is a fluorescent intracellular oxidant probe and a redox sensor . It achieves higher intracellular concentrations resulting in brighter intracellular labeling but is less bright extracellularly . It is primarily oxidized to fluorescein under H2O2 .
Chemical Reactions Analysis
Dihydrofluorescein diacetate serves as a substrate for Horseradish peroxidase (HRP) through fluorescence turn-on methods . It is also used as a fluorogenic redox probe in liver cell lines .
Physical And Chemical Properties Analysis
Dihydrofluorescein diacetate is soluble in DMSO to 25 mM . It has a molecular weight of 418.40 .
Future Directions
Dihydrofluorescein diacetate is mainly used for oxidative stress measurements, in both cell-free systems and cellular models . It is also used as a substrate for HRP, which is attracting increasing attention for biochemical analysis . The future directions of Dihydrofluorescein diacetate could involve its use in new fluorescence ELISA, which works very well in the quantification of inflammatory cytokine biomarkers from in vitro models .
properties
IUPAC Name |
2-(3,6-diacetyloxy-9H-xanthen-9-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O7/c1-13(25)29-15-7-9-19-21(11-15)31-22-12-16(30-14(2)26)8-10-20(22)23(19)17-5-3-4-6-18(17)24(27)28/h3-12,23H,1-2H3,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSJJXGQHSESKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(C3=C(O2)C=C(C=C3)OC(=O)C)C4=CC=CC=C4C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00347987 | |
Record name | Dihydrofluorescein diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00347987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydrofluorescein diacetate | |
CAS RN |
35340-49-9 | |
Record name | Dihydrofluorescein diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00347987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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